molecular formula C3H3KO3 B1592699 Potassium pyruvate CAS No. 4151-33-1

Potassium pyruvate

Cat. No. B1592699
CAS RN: 4151-33-1
M. Wt: 126.15 g/mol
InChI Key: JKVUQLWTIZFTMF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008252

Procedure details

Pyruvic acid is a colorless liquid with an odor resembling that of acetic acid and has a melting point of 13° C. Pyruvic acid is an intermediate in the breakdown of sugars to alcohol by yeast. The mineral salts of pyruvic acid, such as magnesium pyruvate, potassium pyruvate or calcium pyruvate or mixtures thereof are useful in the present invention. Sodium pyruvate is not especially preferred as it is known that sodium is associated with various negative medical conditions such as high blood pressure, water retention and heart disease. Further, certain athletes, such as bodybuilders, desire to present a defined visual image of their body which shows muscle definition and thus, the water retention properties of the sodium salt are not beneficial. Pyruvate precursors in the form of pyruvamides or pyruvyl-amino acids are also useful in the present invention. Pyruvyl-glycine is representative of the useful pyruvyl-amino acids. Another form of pyruvate precursor is pyruvyl-creatine, wherein pyruvate is bonded to creatine either covalently or ionically. Creatine or methylguanidineacetic acid has the chemical formula: ##STR2## and is present in the muscle tissue of vertebrates. It plays an important part in the cycle of chemical changes involving muscular contraction. Normally, creatine is the form in which creatine is excreted. Creatine is formed in the body by the methylation (by methionine) of glycocyamine.
Quantity
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Type
reactant
Reaction Step One
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Reaction Step Two
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reactant
Reaction Step Three
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reactant
Reaction Step Four
[Compound]
Name
pyruvamides
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
pyruvyl-amino
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0 (± 1) mol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
pyruvyl-creatine
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reactant
Reaction Step Nine
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reactant
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[Compound]
Name
sugars
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reactant
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[Compound]
Name
alcohol
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Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2](C)=O.C([O-])(=O)C(C)=O.[Mg+2].C([O-])(=O)C(C)=O.C([O-])(=O)C(C)=O.[K+].C([O-])(=O)C(C)=O.[Ca+2].C([O-])(=O)C(C)=O.C([O-])(=O)C(C)=O.[Na+].[Na].C([O-])(=O)C(C)=O.C(NCC(O)=O)(=O)C(C)=O.C([CH:69]([N:73]([C:75](=[NH:77])[NH2:76])C)C(O)=O)(=O)C(C)=O.O=C(C[N:82]([C:84](=[NH:86])[NH2:85])C)O>O.C(O)(=O)C>[O:5]=[C:1]([CH2:2][N:73]([C:75](=[NH:76])[NH2:77])[CH3:69])[OH:6].[O:5]=[C:1]([CH2:2][NH:85][C:84](=[NH:82])[NH2:86])[OH:6] |f:1.2.3,4.5,6.7.8,9.10,^1:46|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-]
Step Five
Name
pyruvamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)NCC(=O)O
Step Seven
Name
pyruvyl-amino
Quantity
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reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-]
Step Nine
Name
pyruvyl-creatine
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Type
reactant
Smiles
C(C(=O)C)(=O)C(C(=O)O)N(C)C(N)=N
Step Ten
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Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-]
Step Eleven
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0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)O
Step Twelve
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Type
reactant
Smiles
O=C(O)CN(C)C(N)=N
Step Thirteen
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Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(O)CN(C)C(N)=N
Step Fourteen
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0 (± 1) mol
Type
reactant
Smiles
O=C(O)CN(C)C(N)=N
Step Fifteen
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0 (± 1) mol
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reactant
Smiles
O=C(O)CN(C)C(N)=N
Step 16
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Smiles
O
Step 17
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Smiles
O
Step 18
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Smiles
C(C)(=O)O
Step 19
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reactant
Smiles
C(C(=O)C)(=O)O
Step 20
Name
sugars
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0 (± 1) mol
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Smiles
Step 21
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
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0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)O
Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-].[Mg+2].C(C(=O)C)(=O)[O-]
Step 24
Name
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0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-].[K+]
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-].[Ca+2].C(C(=O)C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CN(C)C(N)=N
Name
Type
product
Smiles
O=C(O)CNC(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.